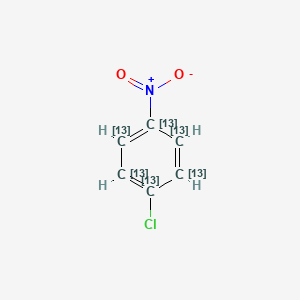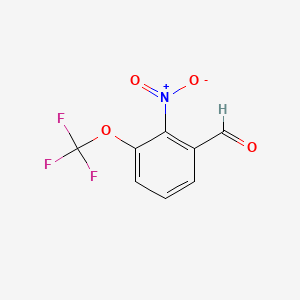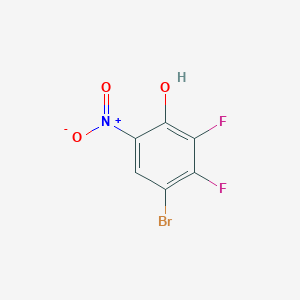
4-Bromo-2,3-difluoro-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-difluoro-6-nitrophenol is an organic compound with the molecular formula C6H2BrF2NO3 It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluoro-6-nitrophenol typically involves multi-step organic reactions. One common method is the nitration of 4-bromo-2,3-difluorophenol using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-2,3-difluoro-6-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas at room temperature and atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.
Major Products
Nucleophilic Substitution: Formation of substituted phenols or thiophenols.
Reduction: Formation of 4-bromo-2,3-difluoro-6-aminophenol.
Oxidation: Formation of 4-bromo-2,3-difluoro-6-nitroquinone.
科学的研究の応用
4-Bromo-2,3-difluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-2,3-difluoro-6-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules, such as enzymes or receptors .
類似化合物との比較
Similar Compounds
- 4-Bromo-2-fluoro-6-nitrophenol
- 2,3-Difluoro-6-nitrophenol
- 2-Bromo-4-nitrophenol
Uniqueness
4-Bromo-2,3-difluoro-6-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and stability, which differentiate it from other similar compounds.
特性
分子式 |
C6H2BrF2NO3 |
|---|---|
分子量 |
253.99 g/mol |
IUPAC名 |
4-bromo-2,3-difluoro-6-nitrophenol |
InChI |
InChI=1S/C6H2BrF2NO3/c7-2-1-3(10(12)13)6(11)5(9)4(2)8/h1,11H |
InChIキー |
HAKNMPMWTQRLOW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)F)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



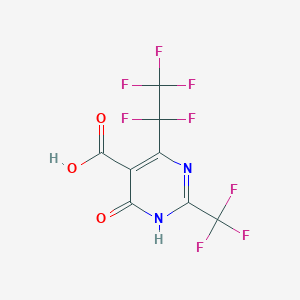
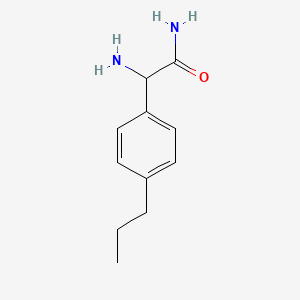
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

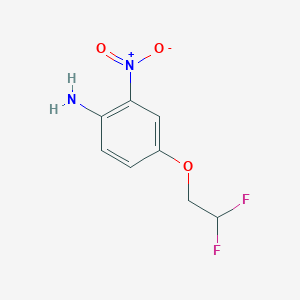
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
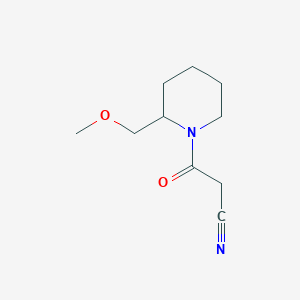
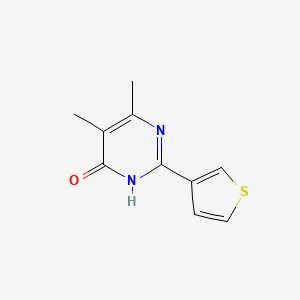
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)
